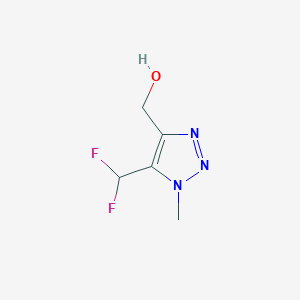

![molecular formula C15H13N3O3S2 B2431085 2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034505-05-8](/img/structure/B2431085.png)

2-(thiophen-2-ylsulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

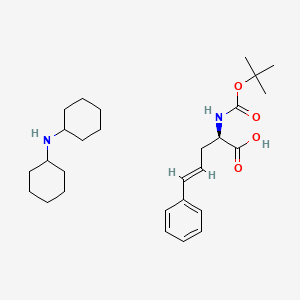

The compound is a complex organic molecule that likely contains a thiophene and a dipyridopyrimidinone group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Dipyridopyrimidinone is a fused ring system containing two pyridine rings and one pyrimidinone ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized for various purposes. For instance, a series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized as potential dual PI3Kα/mTOR inhibitors for cancer therapy . Another study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrosis activity .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring systems. The 3D structure of similar compounds is often influenced by long-range interactions .Scientific Research Applications

Structural Elucidation and Antimicrobial Evaluation

Research indicates the synthesis of novel derivatives, including triazolopyrimidines and pyridotriazolopyrimidinones, from thiophene-related compounds. These derivatives have been evaluated for their antimicrobial activities, showing mild activities against certain microbes. The study underscores the potential for developing new antimicrobial agents from thiophene derivatives (Gomha et al., 2018).

Anticancer and Antimicrobial Studies

Further research into bivalent manganese complexes of pyrano[2,3-d]pyrimidine derivatives highlights their potential anticancer activity against breast and colon cancer cell lines, in addition to antimicrobial properties. This study contributes to the exploration of pyrimidine derivatives in cancer therapy and infection control (El-Shwiniy et al., 2020).

Cytotoxic Activity and Quantum Chemical Calculations

The synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives and their evaluation against liver and breast cancer cell lines demonstrate their cytotoxic potential. Quantum chemical calculations provide insights into their molecular properties, offering a basis for further optimization in drug design (Kökbudak et al., 2020).

Synthesis and Biological Evaluation of Alkoxyphthalimide Derivatives

This study focuses on the synthesis of alkoxyphthalimide derivatives of imidazopyrazolothiazolone and their screening for antimicrobial activities. It highlights the chemical versatility of pyrimidine derivatives and their potential as chemotherapeutic agents (Dangi et al., 2011).

Supramolecular Assemblies with Pyrimidine Derivatives

Research into pyrimidine derivatives as ligands for co-crystallization with crown ethers showcases their use in forming hydrogen-bonded supramolecular assemblies. This application reveals the structural and functional diversity achievable with pyrimidine derivatives in materials science (Fonari et al., 2004).

Future Directions

Properties

IUPAC Name |

5-thiophen-2-ylsulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c19-15-11-10-17(23(20,21)14-5-3-9-22-14)8-6-12(11)16-13-4-1-2-7-18(13)15/h1-5,7,9H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGSJXARIHHMHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate](/img/structure/B2431003.png)

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2431004.png)

![5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2431005.png)

![2-Bromo-6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2431009.png)

![8-(2-(diethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431012.png)

![ethyl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2431018.png)

![(S)-3-(7,8-dimethoxy-1,3-dioxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)propanoic acid](/img/structure/B2431021.png)

![ethyl 4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2431023.png)

![2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2431025.png)